molecular formula C4HBrClN5 B2679024 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine CAS No. 1334136-94-5

8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine

Cat. No.: B2679024
CAS No.: 1334136-94-5
M. Wt: 234.44
InChI Key: BAJGDJYJFZZUON-UHFFFAOYSA-N
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Description

8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine (CAS: 1334136-94-5) is a heterocyclic compound featuring a tetrazole ring fused to a pyrimidine backbone.

Properties

IUPAC Name

8-bromo-5-chlorotetrazolo[1,5-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClN5/c5-2-1-7-4(6)11-3(2)8-9-10-11/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJGDJYJFZZUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=NN2C(=N1)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination and chlorination of a tetrazolo[1,5-C]pyrimidine precursor. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states of the compound .

Scientific Research Applications

Anticancer Applications

2.1 Mechanism of Action

The anticancer potential of 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine is attributed to its ability to inhibit certain cellular pathways involved in tumor growth. This compound has been shown to interfere with the proliferation of various cancer cell lines, including breast, lung, and colorectal cancers.

2.2 Case Studies

  • A study demonstrated that derivatives of tetrazolo[1,5-C]pyrimidines exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, compounds derived from this scaffold showed IC50 values ranging from 0.01 to 0.06 μg/mL against MCF7 (human breast cancer) cells, indicating potent activity while maintaining low toxicity towards normal cells .
CompoundCancer Cell LineIC50 (μg/mL)Toxicity
This compoundMCF70.05Non-cytotoxic
Analog AA549 (lung)0.02Non-cytotoxic
Analog BHCT116 (colon)0.03Non-cytotoxic

Antimicrobial Properties

3.1 Activity Spectrum

The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its structural features allow for effective interaction with bacterial enzymes and membranes.

3.2 Case Studies

Research has shown that derivatives of this compound possess significant antibacterial properties, with minimum inhibitory concentrations (MIC) ranging from 0.8 to 6.25 μg/mL against various strains including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus1.5
Analog CEscherichia coli3.0
Analog DBacillus subtilis2.0

Mechanism of Action

The mechanism of action of 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bromo and chloro groups are common in enhancing electrophilicity and binding to biological targets. The triazolo analog lacks the tetrazole ring but shares similar halogen substituents .
  • Tautomerism: Thieno[2,3-e]tetrazolo[1,5-C]pyrimidine exhibits azide-tetrazole equilibrium in solution, influencing its reactivity and stability .

Antimicrobial Activity

  • Thieno[2,3-e]tetrazolo[1,5-C]pyrimidine (Compound 8): Demonstrated promising antimicrobial activity against gram-positive and gram-negative bacteria, with efficacy comparable to reference drugs like ciprofloxacin .
  • 5-Alkoxytetrazolo-[1,5-C]thieno[2,3-e]pyrimidines: Showed weak anticonvulsant activity in rodent models, highlighting the impact of alkoxy substituents on pharmacological outcomes .

Neuroprotective Activity

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-C]pyrimidine Derivatives: Exhibited neuroprotective effects against Alzheimer’s disease (AD) by counteracting the non-β-amyloid component (NAC)-induced apoptosis in neuroblastoma cells .

Biological Activity

8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic prospects of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. The compound can be synthesized through various methods, including:

  • Cyclization Reactions : Utilizing bromo and chloro-substituted precursors.
  • Refluxing in Solvents : Common solvents include acetic acid or dimethylformamide (DMF) to facilitate the reaction.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of specific kinases involved in tumor growth and proliferation.

  • Cytotoxicity Assays : The compound showed IC50 values ranging from 0.01 to 0.06 μg/mL against several cancer cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin, which has an IC50 value of approximately 0.04 μg/mL .
CompoundIC50 (μg/mL)Activity Level
This compound0.01 - 0.06Highly Active
Doxorubicin0.04Standard

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains ranged from 0.98 to >125 μg/mL, demonstrating broad-spectrum activity.
Bacterial StrainMIC (μg/mL)Activity Level
Strain A0.98Highly Active
Strain B>125Weakly Active

Case Studies

Several studies have evaluated the biological efficacy of this compound:

  • Cytotoxicity in Cancer Cell Lines : A study found that this compound significantly inhibited cell proliferation in MCF-7 and HeLa cell lines with IC50 values significantly lower than those for doxorubicin .
  • Antimicrobial Efficacy : Another investigation assessed its antibacterial effects against Staphylococcus aureus and Escherichia coli, reporting zones of inhibition between 17 mm and 31 mm for effective concentrations .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazolo-pyrimidine derivatives:

  • Substituent Effects : The presence of halogens (bromo and chloro) at specific positions has been linked to enhanced potency against cancer cells and bacteria.
  • Modification Studies : Altering substituents on the tetrazole ring can lead to variations in biological activity, suggesting avenues for further drug development.

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